(2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzenesulfonyl Group: This step may involve sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Formation of the Enone Structure: The final step may involve the condensation of the thiazole derivative with a suitable aldehyde or ketone under basic or acidic conditions to form the enone structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Thiazole derivatives have been studied for their ability to inhibit enzymes and receptors involved in various diseases.
Industry
In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-one: A similar compound with a different substitution pattern on the thiazole ring.
(Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-oxazol-5-yl)prop-2-en-1-one: A compound with an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of (2Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one lies in its specific substitution pattern and the presence of both the thiazole ring and the benzenesulfonyl group. These structural features may confer unique biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-20(27-21(22-15)16-10-6-4-7-11-16)19(24)18(14-23(2)3)28(25,26)17-12-8-5-9-13-17/h4-14H,1-3H3/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYYAZUTXRTFOV-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C(=CN(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C(=C/N(C)C)/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.